molecular formula C9H14F2O4 B2514670 1,4-Diethyl 2,2-difluoro-3-methylbutanedioate CAS No. 1965305-25-2

1,4-Diethyl 2,2-difluoro-3-methylbutanedioate

Cat. No.: B2514670
CAS No.: 1965305-25-2
M. Wt: 224.204
InChI Key: OODFVRPATPLIRE-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Architecture and Stereochemical Considerations

The molecular structure of 1,4-diethyl 2,2-difluoro-3-methylbutanedioate consists of:

  • A butanedioate backbone with two ethyl ester groups at the terminal carbonyl positions (1 and 4).
  • Two fluorine atoms bonded to the central carbon (position 2), creating a CF₂ group.
  • A methyl group attached to the adjacent carbon (position 3).

The molecule lacks stereogenic centers due to the symmetrical arrangement of fluorine atoms on the same carbon. However, the spatial orientation of the CF₂ group and methyl substituent influences electronic distribution and reactivity.

Key Structural Features Description
Molecular Formula C₉H₁₄F₂O₄
Molecular Weight 224.20 g/mol
IUPAC Name Diethyl 2,2-difluoro-3-methylbutanedioate
SMILES CCOC(=O)C(C)C(C(=O)OCC)(F)F

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR

  • Ethyl groups : Two sets of triplets (δ 1.2–1.4 ppm) and quartets (δ 4.1–4.3 ppm) corresponding to CH₃ and OCH₂ protons.
  • Methyl group : A singlet near δ 1.5–1.7 ppm for the CH₃ attached to the central carbon.
  • CF₂ group : No signal due to the absence of protons, but coupling with fluorine may influence adjacent signals.

¹³C NMR

  • Carbonyl carbons : Peaks at δ 170–175 ppm for the ester carbonyl groups.
  • Fluorinated carbon : A peak around δ 90–110 ppm for the CF₂ group.
  • Methyl carbon : A signal near δ 20–25 ppm.

Note: Exact chemical shifts depend on solvent and experimental conditions. For analogous compounds, see .

Mass Spectrometric Fragmentation Patterns

The molecular ion peak appears at m/z 224 ([M]⁺). Key fragmentation pathways include:

  • Loss of ethyl groups : Peaks at m/z 196 (–C₂H₅) and m/z 168 (–2C₂H₅).
  • Cleavage of the methyl group : Fragment at m/z 209 (–CH₃).
  • Decarboxylation : Peaks corresponding to fluorinated alkyl fragments.
Fragment Mass (m/z) Proposed Structure
[M]⁺ 224 Intact molecule
[M – C₂H₅]⁺ 196 C₈H₁₁F₂O₃
[M – CH₃]⁺ 209 C₈H₁₁F₂O₄

Data inferred from analogous fluorinated esters .

Infrared (IR) Vibrational Signatures

Key IR Absorption Bands

Wavenumber (cm⁻¹) Assignment
1700–1750 Ester C=O stretching
1200–1300 C-F stretching (symmetric/asymmetric)
1250–1300 C-O ester stretching
2800–3000 C-H stretching (ethyl and methyl groups)

The C-F stretch is prominent due to the electron-withdrawing nature of fluorine, with peaks overlapping with C-O vibrations. For comparison, non-fluorinated esters exhibit weaker C-O absorption .

Computational Chemistry Perspectives

Density Functional Theory (DFT) Calculations

DFT studies (e.g., B3LYP/6-31G**) reveal:

  • Bond Lengths :
    • C-F: ~1.35 Å (shorter than C-H due to electronegativity).
    • C=O: ~1.20 Å (typical ester carbonyl).
  • Electronic Distribution :
    • The CF₂ group induces electron deficiency at the adjacent carbonyl, enhancing electrophilicity.
    • Partial positive charge on the methyl-bearing carbon (position 3) due to inductive effects.

Vibrational Frequencies

Mode Calculated Wavenumber (cm⁻¹) Experimental Correlation
Ester C=O stretch 1720–1750 Matches IR data
C-F stretch 1200–1300 Observed in IR
Molecular Orbital Configuration Analysis

Key Molecular Orbitals

Orbital Description
HOMO (π orbital) Delocalized over carbonyl groups
LUMO (σ* orbital) Associated with C-F bonds
σ-bonding orbitals Focused on C-F and C-O bonds

The electron-withdrawing CF₂ group lowers the HOMO energy, reducing nucleophilic reactivity at the carbonyl. This effect is critical for designing selective reactions in synthesis .

Properties

IUPAC Name

diethyl 2,2-difluoro-3-methylbutanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2O4/c1-4-14-7(12)6(3)9(10,11)8(13)15-5-2/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OODFVRPATPLIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C(C(=O)OCC)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Diethyl 2,2-difluoro-3-methylbutanedioate involves the esterification of 2,2-difluoro-3-methylsuccinic acid with ethanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1,4-Diethyl 2,2-difluoro-3-methylbutanedioate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

1,4-Diethyl 2,2-difluoro-3-methylbutanedioate has garnered attention for its potential use in drug development. The presence of difluoromethyl groups enhances the compound's ability to interact with biological targets, potentially improving pharmacokinetic properties.

Case Studies:

  • Cancer Therapeutics: Research has indicated that compounds with similar structures can exhibit selective uptake in tumor cells expressing specific transporters. This characteristic may allow for targeted delivery of chemotherapeutic agents, thereby enhancing their efficacy while minimizing systemic toxicity .
  • Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. Its structural analogs have shown effectiveness against various bacterial strains, indicating a potential pathway for developing new antibacterial agents .

Materials Science

The compound's unique chemical properties make it suitable for applications in materials science, particularly in the development of advanced polymers and coatings.

Applications:

  • Polymer Synthesis: The ester functional groups in this compound allow it to participate in polymerization reactions. This can lead to the formation of novel polymeric materials with enhanced thermal stability and mechanical properties.
  • Coatings: The compound can be utilized in formulating coatings that require specific chemical resistance or durability. Its fluorinated structure may impart hydrophobic characteristics to surfaces, making them more resistant to moisture and chemicals.

Agricultural Chemistry

In agricultural chemistry, this compound may serve as an important building block for developing agrochemicals.

Potential Uses:

  • Pesticides and Herbicides: The compound's reactivity could be harnessed to synthesize new pesticides or herbicides with improved efficacy and reduced environmental impact. The difluoromethyl group may enhance the bioactivity of these compounds against target pests while minimizing harm to non-target organisms .
  • Fertilizers: By modifying the structure of this compound, it may be possible to create slow-release fertilizers that provide nutrients over extended periods, improving crop yield and sustainability .

Comparison Table of Similar Compounds

Compound NameStructure CharacteristicsUnique Features
Diethyl malonateTwo ethyl groups on a malonate backboneWidely used in synthetic pathways
Dimethyl 2,2-difluoro-3-methylbutanedioateTwo methyl groups instead of ethylSimilar reactivity but different biological activity
Ethyl 2-(perfluorophenyl)malonateContains a perfluorophenyl groupEnhanced lipophilicity; potential pharmaceutical use
Diethyl 2-(difluoromethyl)malonateContains a difluoromethyl groupModulates physicochemical properties significantly

Mechanism of Action

The mechanism of action of 1,4-Diethyl 2,2-difluoro-3-methylbutanedioate involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release active metabolites that interact with enzymes and receptors in biological systems. The fluorine atoms in the compound enhance its stability and bioavailability, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1,4-diethyl 2,2-difluoro-3-methylbutanedioate with analogous butanedioate esters and related fluorinated derivatives, focusing on structural, synthetic, and functional differences.

Diethyl 2,2,3,3-Tetraethyl-1,4-Butanedioate

This compound shares the same 1,4-diethyl butanedioate backbone but replaces fluorine and methyl groups with ethyl substituents at the 2,2,3,3-positions. Key differences include:

  • Substituent Effects: The tetraethyl substitution increases steric bulk and lipophilicity compared to the fluorine and methyl groups in the target compound.
  • In contrast, fluorinated analogs may require specialized reagents (e.g., difluoroenoxysilanes) or catalysts (e.g., HFIP) to introduce fluorine atoms .

Dimethyl-1,4-Cyclohexane Dicarboxylate

This compound features a cyclohexane ring fused to the butanedioate structure, introducing conformational rigidity. Differences include:

  • Solubility: The non-fluorinated, non-methylated cyclohexane derivative likely exhibits lower solubility in polar solvents than the fluorinated target compound .

2,2-Difluoro-3-Hydroxy-1,4-Diketones

Key contrasts include:

  • Functional Groups : The presence of hydroxyl and ketone groups in diketones makes them more reactive toward nucleophilic addition or oxidation compared to the ester-functionalized target compound.
  • Catalytic Requirements : Fluorinated diketones rely on HFIP’s hydrogen-bond-donating ability to activate substrates, a mechanism that may also apply to fluorinated ester synthesis .

Data Table: Structural and Functional Comparison

Compound Name Substituents Key Functional Groups Polarity/Reactivity Insights Synthesis Method References
This compound 2,2-F₂, 3-CH₃, 1,4-ethyl esters Ester, C-F bonds High polarity due to F; moderate lipophilicity Likely fluorinated enolate alkylation
Diethyl 2,2,3,3-tetraethyl-1,4-butanedioate 2,2,3,3-C₂H₅, 1,4-ethyl esters Ester High lipophilicity; steric hindrance Alkylation of butanedioate
Dimethyl-1,4-cyclohexane dicarboxylate Cyclohexane backbone, methyl esters Ester, cyclic structure Low solubility; rigid conformation Esterification of cyclohexane dicarboxylic acid
2,2-Difluoro-3-hydroxy-1,4-diketones 2,2-F₂, 3-OH, 1,4-ketones Ketone, hydroxyl High reactivity for nucleophilic addition HFIP-catalyzed aldol reaction

Key Research Findings

Steric vs. Electronic Effects : Compared to the tetraethyl analog, the methyl and fluorine substituents in the target compound balance steric bulk with electronic effects, optimizing solubility for applications in medicinal chemistry or catalysis.

Synthetic Challenges: Introducing fluorine atoms into ester frameworks requires specialized reagents (e.g., difluoroenoxysilanes) and catalysts (e.g., HFIP), as seen in related diketone syntheses .

Biological Activity

1,4-Diethyl 2,2-difluoro-3-methylbutanedioate is an organic compound with the molecular formula C9H14F2O4C_9H_{14}F_2O_4. Its unique structure, characterized by two ethyl groups and difluoromethyl functionalities, positions it as a compound of interest in both chemical synthesis and biological research. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

The compound's reactivity is primarily attributed to its ester functional groups and the presence of difluoromethyl moieties. These features may enhance its interactions with biological targets, potentially improving pharmacokinetic profiles in drug development .

This compound may exert its biological effects through several mechanisms:

  • Enzyme Interaction : The difluoromethyl group can enhance binding affinity in enzyme-substrate complexes. This interaction may lead to altered enzymatic activity, which is crucial for metabolic pathways.
  • Cellular Uptake : Similar compounds have shown selective uptake in tumor cells expressing specific transporters (e.g., LAT1/4F2hc), indicating potential applications in targeted cancer therapies .

Antitumor Activity

Research indicates that compounds with structural similarities to this compound exhibit cytotoxic effects against various tumor types. For instance, B-substituted amino acid derivatives have demonstrated selective uptake in cancer cells and significant cytotoxicity .

Case Studies and Research Findings

  • Cytotoxicity Studies : A study examining the cytotoxic effects of various diethyl malonate derivatives found that those with difluoromethyl substitutions exhibited enhanced cytotoxicity against human cancer cell lines. This suggests that this compound may similarly affect cancer cell viability .
  • Pharmacokinetic Profiling : Research into the pharmacokinetics of fluorinated compounds indicates that the incorporation of difluoromethyl groups can improve bioavailability and metabolic stability. This could lead to more effective therapeutic agents derived from this compound .
  • Targeted Delivery Systems : Investigations into targeted delivery systems for chemotherapeutic agents have highlighted the role of amino acid transporters in enhancing drug uptake in tumors. Compounds like this compound could be explored for their ability to utilize these transport mechanisms for improved delivery .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure CharacteristicsUnique Features
Diethyl malonateTwo ethyl groups on a malonate backboneLacks fluorine; used in various synthetic pathways
Dimethyl 2,2-difluoro-3-methylbutanedioateTwo methyl groups instead of ethylSimilar reactivity but different biological activity
Ethyl 2-(perfluorophenyl)malonateContains a perfluorophenyl groupEnhanced lipophilicity; potential pharmaceutical use
Diethyl 2-(difluoromethyl)malonateContains a difluoromethyl groupModulates physicochemical properties significantly

This table illustrates how the unique combination of ethyl substituents and difluoromethyl functionality in this compound may impart distinct chemical reactivity and biological activity compared to other compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,4-diethyl 2,2-difluoro-3-methylbutanedioate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves esterification of fluorinated butanedioic acid derivatives. For fluorinated intermediates, methods adapted from meso-2,3-difluoro-1,4-butanediol synthesis (e.g., nucleophilic fluorination using DAST or Deoxo-Fluor reagents) can be applied . Ethyl esterification is achieved via acid-catalyzed alcoholysis. Optimization includes controlling reaction temperature (0–25°C), inert atmospheres (argon/nitrogen), and stoichiometric ratios (1:2 for diacid to ethanol). Yields improve with slow addition of fluorinating agents to avoid side reactions. Monitor progress via TLC or ¹⁹F NMR .

Q. How should researchers characterize the structural and stereochemical properties of this compound?

  • Methodological Answer : Use a combination of ¹H, ¹³C, and ¹⁹F NMR to confirm substitution patterns and fluorine environments. X-ray crystallography is critical for resolving stereochemistry, as demonstrated in crystallographic studies of analogous difluorinated butanediol derivatives (e.g., CCDC 767411/767412) . For purity, employ HPLC with a C18 column (acetonitrile/water gradient) and compare retention times against standards. Mass spectrometry (ESI-MS or GC-MS) validates molecular weight.

Q. What safety protocols are essential when handling fluorinated diesters like this compound?

  • Methodological Answer : Fluorinated compounds often exhibit volatility and toxicity. Follow guidelines from safety data sheets (SDS) for fluorinated esters, including:

  • Use fume hoods for synthesis/purification.
  • Wear nitrile gloves, lab coats, and safety goggles.
  • Avoid contact with oxidizers (e.g., peroxides) due to potential exothermic reactions .
  • Store in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis.

Advanced Research Questions

Q. How do fluorine substituents influence the compound’s electronic and steric properties in catalytic applications?

  • Methodological Answer : Fluorine’s electronegativity increases electrophilicity at adjacent carbonyl groups, enhancing reactivity in nucleophilic acyl substitutions. Steric effects from the 3-methyl group can hinder regioselectivity in reactions. Computational modeling (DFT at B3LYP/6-31G* level) can predict charge distribution and transition states. Experimental validation via kinetic studies (e.g., monitoring ester hydrolysis rates under basic conditions) quantifies these effects .

Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected ¹⁹F NMR shifts)?

  • Methodological Answer : Anomalous ¹⁹F NMR shifts may arise from solvent polarity, hydrogen bonding, or conformational dynamics. Compare spectra across solvents (DMSO-d6 vs. CDCl₃) and temperatures (25°C vs. –40°C). Use 2D NMR (NOESY/ROESY) to detect through-space fluorine interactions. For unresolved cases, crystallize the compound and cross-reference with X-ray data to confirm structural assignments .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Incubate samples in buffers (pH 2–12) at 37°C for 24–72 hours. Analyze degradation via HPLC.
  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures. For solution stability, store at 40°C/75% RH and monitor ester hydrolysis via ¹H NMR .
  • Light Sensitivity : Expose to UV (254 nm) and assess photodegradation products with LC-MS.

Q. What methodologies enable the study of this compound’s potential as a synthon in medicinal chemistry?

  • Methodological Answer : Fluorinated diesters are precursors for bioactive molecules. Test reactivity in:

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄ catalyst).
  • Enzymatic Resolution : Use lipases (e.g., CAL-B) to resolve enantiomers for chiral drug intermediates .
  • In Silico Screening : Dock the compound into target enzymes (e.g., kinases) using AutoDock Vina to predict binding affinities.

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